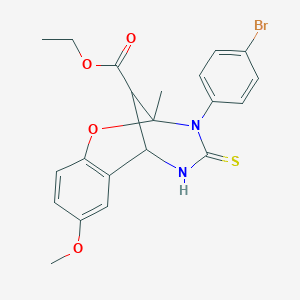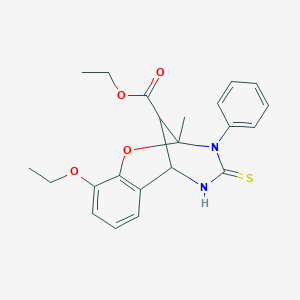
7-(4-benzylpiperidine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-BENZYLPIPERIDINO)CARBONYL]-3-(2-METHOXYETHYL)-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound with the molecular formula C23H26N4O3S This compound is characterized by its quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
The synthesis of 7-[(4-BENZYLPIPERIDINO)CARBONYL]-3-(2-METHOXYETHYL)-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the quinazolinone intermediate with sulfur-containing reagents under controlled conditions.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, using benzylpiperidine as a nucleophile.
Incorporation of the Methoxyethyl Group: The methoxyethyl group can be introduced through alkylation reactions, using suitable alkylating agents.
Industrial production methods for this compound would involve optimizing these synthetic steps for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
7-[(4-BENZYLPIPERIDINO)CARBONYL]-3-(2-METHOXYETHYL)-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the methoxyethyl group.
Hydrolysis: Hydrolysis reactions can cleave the ester or amide bonds, leading to the formation of carboxylic acids or amines.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).
Scientific Research Applications
7-[(4-BENZYLPIPERIDINO)CARBONYL]-3-(2-METHOXYETHYL)-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-[(4-BENZYLPIPERIDINO)CARBONYL]-3-(2-METHOXYETHYL)-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
7-[(4-BENZYLPIPERIDINO)CARBONYL]-3-(2-METHOXYETHYL)-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can be compared with other quinazolinone derivatives, such as:
4(3H)-Quinazolinone: A simpler quinazolinone derivative with fewer functional groups, used as a starting material in the synthesis of more complex compounds.
2-Methyl-4(3H)-quinazolinone: A methyl-substituted quinazolinone with potential biological activities.
6,7-Dimethoxy-4(3H)-quinazolinone: A dimethoxy-substituted quinazolinone with enhanced solubility and potential therapeutic applications.
The uniqueness of 7-[(4-BENZYLPIPERIDINO)CARBONYL]-3-(2-METHOXYETHYL)-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE lies in its complex structure, which provides multiple sites for chemical modification and potential biological activities.
Properties
Molecular Formula |
C24H27N3O3S |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
7-(4-benzylpiperidine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C24H27N3O3S/c1-30-14-13-27-23(29)20-8-7-19(16-21(20)25-24(27)31)22(28)26-11-9-18(10-12-26)15-17-5-3-2-4-6-17/h2-8,16,18H,9-15H2,1H3,(H,25,31) |
InChI Key |
IORYBUDPMRBNFR-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11215928.png)
![N-(butan-2-yl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11215936.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-chlorophenyl)methyl]hexanamide](/img/structure/B11215938.png)
![7-(3-chloro-4-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11215948.png)


![4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11215964.png)
![N-(furan-2-ylmethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11215967.png)
![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B11215971.png)
![1-(2,4-dimethylphenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11215981.png)

![7-Methoxy-2-(3-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11216016.png)


